Fluo-3 (ammonium salt)

概要

説明

作用機序

セファエリンは、主に真核生物のリボソーム、特に小サブユニットのE-tRNA結合部位に結合することによって作用します。 この結合は、18S rRNAのG889とタンパク質uS11のL132とのスタッキング相互作用を形成することで、タンパク質合成を阻害します . この機序は、同じ植物からの別のアルカロイドであるエメチンに似ています .

類似の化合物:

エメチン: セファエリンと化学的に類似しており、どちらもイペカに含まれ、同様の催吐作用を有しています.

プロトエメチン: イペカに含まれるもう1つのアルカロイドで、セファエリンと構造的に関連しています.

O-メチルサイコトリン: セファエリンの誘導体で、イペカに少量含まれています.

セファエリンの独自性: セファエリンは、エメチンに比べて催吐作用が強いという点でユニークです。 また、リボソームとの分子相互作用が異なり、タンパク質合成阻害の研究に貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions: Cephaeline can be synthesized through various chemical processes. One common method involves the extraction of the compound from the roots of Cephaelis ipecacuanha using solvents like ethanol. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods: Industrial production of cephaeline typically involves large-scale extraction from ipecac roots. The roots are dried, powdered, and subjected to solvent extraction. The resulting extract is then purified using partition chromatography to separate cephaeline from other alkaloids like emetine .

化学反応の分析

Types of Reactions: Cephaeline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cephaeline can be oxidized using reagents like potassium permanganate under acidic conditions.

Reduction: Reduction of cephaeline can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of cephaeline, such as demethylated or hydroxylated compounds .

科学的研究の応用

Cephaeline has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on cellular processes, including protein synthesis inhibition.

Medicine: Historically used in syrup of ipecac for inducing vomiting in cases of poisoning. .

Industry: Utilized in the production of pharmaceuticals and as a standard in chromatographic analysis.

類似化合物との比較

Emetine: Chemically similar to cephaeline, both are found in ipecac and share similar emetic properties.

Protoemetine: Another alkaloid found in ipecac, structurally related to cephaeline.

O-Methylpsychotrine: A derivative of cephaeline, found in smaller quantities in ipecac.

Uniqueness of Cephaeline: Cephaeline is unique due to its higher emetic potency compared to emetine. It also has distinct molecular interactions with the ribosome, making it a valuable compound for studying protein synthesis inhibition .

生物活性

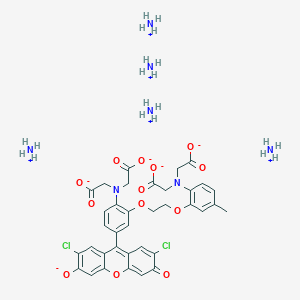

Fluo-3 (ammonium salt) is a fluorescent calcium indicator widely utilized in biological research to monitor intracellular calcium levels. Its unique properties, including membrane permeability and sensitivity to calcium ion concentrations, make it an invaluable tool in various experimental settings. This article delves into the biological activity of Fluo-3, focusing on its mechanisms, applications, and relevant research findings.

Fluo-3 (ammonium salt) is characterized by the following properties:

- Molecular Formula : C36H25Cl2N7O13

- Molecular Weight : 854.7 g/mol

- Dissociation Constant (Kd) : 450 nM

- Excitation/Emission Wavelengths :

- Solubility : Soluble in DMSO and water (pH > 6) .

These properties enable Fluo-3 to function effectively as a calcium indicator in various cellular environments.

Fluo-3 operates by binding to calcium ions (), leading to a fluorescence increase that can be quantitatively measured. The binding mechanism involves the formation of a complex between Fluo-3 and , which enhances the fluorescence intensity due to changes in the molecular conformation of the dye. This property allows researchers to track dynamic changes in intracellular calcium levels in real-time.

Table 1: Comparison of Calcium Indicators

| Indicator | Kd (nM) | Excitation (nm) | Emission (nm) | Membrane Permeability |

|---|---|---|---|---|

| Fluo-3 | 450 | 506 | 526 | Low |

| Fura-2 | 145 | 340/380 | 510 | Moderate |

| Indo-1 | 250 | 340 | 405/485 | Moderate |

| Calcium Green | 200 | 488 | 525 | High |

Intracellular Calcium Measurement

Fluo-3 is primarily used for measuring intracellular calcium levels in various cell types, including neurons, muscle cells, and immune cells. The ability to detect rapid fluctuations in calcium concentration makes it essential for studies involving signal transduction pathways, muscle contraction, and neurotransmitter release.

Case Studies

-

Neuronal Activity Monitoring :

A study utilized Fluo-3 to monitor calcium influx during synaptic transmission in cultured neurons. The results demonstrated that increased neuronal activity correlated with elevated intracellular calcium levels, confirming the role of calcium as a key signaling molecule in synaptic plasticity . -

Cardiac Muscle Function :

Research involving cardiac myocytes showed that Fluo-3 could effectively measure calcium transients during contractions. The study highlighted how alterations in calcium signaling could lead to cardiac dysfunction, emphasizing the importance of maintaining proper intracellular calcium levels for heart health . -

Apoptosis Studies :

In experiments studying apoptosis, Fluo-3 was employed to assess changes in calcium levels as cells underwent programmed cell death. The findings indicated that increased intracellular calcium was associated with apoptotic signaling pathways, providing insights into the mechanisms of cell death .

Limitations and Considerations

While Fluo-3 is a powerful tool for measuring intracellular calcium, several limitations must be considered:

- Membrane Impermeability : Fluo-3 is membrane-impermeant; therefore, it requires specific loading techniques such as microinjection or scrape loading for effective use in live cells .

- Efflux Rates : The dye can be actively effluxed from cells by organic anion transporters, which may affect retention times and experimental outcomes. The use of inhibitors like Probenecid can help mitigate this issue .

特性

IUPAC Name |

pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPVTPOQYAKASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45Cl2N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657539 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134907-84-9 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。